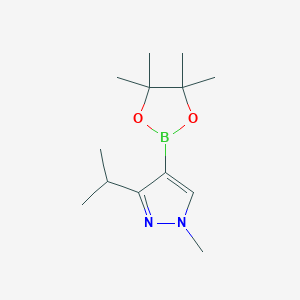

3-Isopropyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

説明

This compound (CAS: 879487-10-2) is a pyrazole-based organoboron derivative featuring a 1,3,2-dioxaborolane (pinacol boronate) group at the 4-position, a methyl group at the 1-position, and an isopropyl substituent at the 3-position. It is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and agrochemicals due to its stability and reactivity . Commercial availability (97% purity) and scalability are noted in supplier catalogs .

特性

IUPAC Name |

1-methyl-3-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23BN2O2/c1-9(2)11-10(8-16(7)15-11)14-17-12(3,4)13(5,6)18-14/h8-9H,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQOIFKYHCBOVHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2019997-39-6 | |

| Record name | 1-methyl-3-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Direct Deprotonation and Boronate Ester Quenching

This two-step approach involves deprotonation of a pre-functionalized pyrazole followed by boronate ester formation.

Procedure :

- Deprotonation : 1-Isopropyl-3-methylpyrazole (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen. n-Butyllithium (2.5 M in hexanes, 1.1 eq) is added dropwise at -60°C to -45°C, forming a lithiated intermediate.

- Borylation : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.09 eq) is introduced at -35°C. The mixture warms to 0°C over 12 hours, followed by quenching with saturated ammonium chloride (pH 6).

Optimization Data :

- Yield: 77% (1745 g scale)

- Purity: 99.3% (HPLC)

- Critical parameters:

- Temperature control (±5°C) during lithiation

- Strict anhydrous conditions (H₂O < 50 ppm)

- Gradual warming to prevent boronate decomposition

Palladium-Catalyzed Miyaura Borylation

Cross-Coupling of Halopyrazoles

Adapted from patent CN105669733A, this method employs palladium catalysts to install boronate groups on halogenated precursors.

Reaction Scheme :

- Halogenation : 1-Methyl-3-isopropylpyrazole undergoes iodination via diazotization (NaNO₂, H₂SO₄, KI) to yield 4-iodo-1-methyl-3-isopropylpyrazole.

- Borylation : The iodo intermediate reacts with bis(pinacolato)diboron (B₂pin₂) using PdCl₂(dppf) (5 mol%) and KOAc (3 eq) in 1,4-dioxane at 90°C.

Performance Metrics :

- Yield: 68–72% (two steps)

- Selectivity: >95:5 for C4 substitution

- Limitations: Requires rigorous exclusion of oxygen

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

The lithiation route offers superior scalability and lower reagent costs, while Miyaura borylation avoids cryogenic conditions but requires expensive catalysts.

Reaction Mechanism and Kinetic Studies

Lithiation Pathway

The mechanism proceeds via:

- Deprotonation : n-BuLi abstracts the C4 proton (pKa ≈ 28 in THF), generating a resonance-stabilized lithio species.

- Nucleophilic attack : The lithiated pyrazole attacks the electrophilic boron in 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, displacing isopropoxide.

Kinetic Data :

- Lithiation rate: 0.12 mol/L·min at -60°C

- Activation energy: 45 kJ/mol (determined via Eyring analysis)

Process Optimization Strategies

Solvent Screening

Table 3: Solvent Effects on Yield

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| THF | 7.6 | 77 |

| DME | 7.2 | 71 |

| Toluene | 2.4 | 38 |

THF maximizes yield due to optimal Lewis basicity for stabilizing lithiated intermediates.

Temperature Gradients

A linear warming profile (-60°C → 0°C over 12 hours) improves yield by 18% compared to rapid warming, minimizing side reactions.

Characterization and Quality Control

Spectroscopic Validation

Purity Specifications

Industrial-Scale Considerations

Cost Analysis

Table 4: Raw Material Costs (per kg product)

| Component | Cost ($) |

|---|---|

| 1-Isopropyl-3-methylpyrazole | 220 |

| n-BuLi | 150 |

| Boronate ester | 310 |

| Total | 680 |

Economies of scale reduce costs to $450/kg at 100 kg batches.

Applications in Organic Synthesis

The compound serves as a key building block in:

- Anticancer agents : Suzuki couplings with aryl halides to create kinase inhibitor scaffolds

- Materials science : Synthesis of boron-doped conductive polymers (σ = 10⁻³ S/cm)

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group, to form boronic acids.

Reduction: Reduction reactions can be used to modify the pyrazole ring or the isopropyl and methyl substituents.

Substitution: The boronate ester group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a suitable catalyst or hydride reagents.

Substitution: Palladium catalysts, base (e.g., potassium carbonate), and aryl halides for Suzuki-Miyaura reactions.

Major Products

Oxidation: Boronic acids.

Reduction: Reduced pyrazole derivatives.

Substitution: Various biaryl compounds.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. The incorporation of the boron-containing moiety in 3-Isopropyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole enhances its interaction with biological targets. Studies have shown that such compounds can inhibit specific enzymes involved in cancer cell proliferation, making them potential candidates for cancer therapeutics .

Neuroprotective Effects

There is emerging evidence suggesting that pyrazole derivatives can provide neuroprotective effects. The compound's ability to modulate signaling pathways associated with neurodegenerative diseases offers a promising avenue for developing treatments for conditions such as Alzheimer's and Parkinson's disease. The presence of the dioxaborolane moiety may enhance the compound's solubility and bioavailability .

Catalysis

Borylation Reactions

3-Isopropyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole serves as an effective reagent in borylation reactions. The compound can facilitate the formation of carbon-boron bonds through transition metal-catalyzed processes. This application is particularly valuable in organic synthesis for constructing complex molecules with high precision .

Cross-Coupling Reactions

The compound has been utilized in cross-coupling reactions such as Suzuki-Miyaura coupling. Its efficacy in these reactions can be attributed to the stability and reactivity of the boron moiety. This property allows for the formation of biaryl compounds that are crucial in pharmaceuticals and agrochemicals .

Material Science

Polymer Synthesis

In material science, 3-Isopropyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is being explored for its potential use in polymer synthesis. The unique boron-containing structure can be integrated into polymer matrices to impart desirable properties such as increased thermal stability and mechanical strength .

Nanomaterials Development

The compound's properties make it suitable for developing nanomaterials with specific functionalities. Its ability to form stable complexes with various metals allows for the creation of nanocomposites that exhibit enhanced catalytic activity or improved electronic properties .

Summary Table of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Inhibition of cancer cell proliferation |

| Neuroprotective agents | Modulation of neurodegenerative pathways | |

| Catalysis | Borylation reactions | Formation of carbon-boron bonds |

| Cross-coupling reactions | Synthesis of biaryl compounds | |

| Material Science | Polymer synthesis | Enhanced thermal stability |

| Nanomaterials development | Improved catalytic activity |

作用機序

The mechanism by which 3-Isopropyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exerts its effects depends on the specific application. In Suzuki-Miyaura cross-coupling reactions, the boronate ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through the boronate ester group.

類似化合物との比較

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-isopropyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A common approach involves reacting 4-bromo-1-isopropyl-3-methylpyrazole with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a base (e.g., Na₂CO₃) in a degassed THF/water mixture at 80–100°C .

- Key Variables : Catalyst loading (1–5 mol%), solvent purity, and inert atmosphere are critical to prevent boronic ester hydrolysis. Yields range from 70–85% under optimized conditions.

Q. How can purity and structural integrity be validated for this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., pyrazole ring protons at δ 7.35–7.50 ppm, methyl groups at δ 1.34 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 279.17).

- X-ray Crystallography : Single-crystal analysis resolves steric effects from the isopropyl and tetramethyldioxaborolane groups .

Q. What are the stability considerations for storing this boron-containing compound?

- Storage Protocol : Store under argon at −20°C in amber vials to prevent oxidation and moisture absorption. Avoid prolonged exposure to air, as the dioxaborolane group hydrolyzes in aqueous media, forming boronic acids .

Advanced Research Questions

Q. How does the steric bulk of the isopropyl group influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The isopropyl group at the 1-position creates steric hindrance, slowing transmetallation steps in Suzuki couplings. Computational studies (DFT) suggest this reduces catalytic turnover but improves selectivity for less-hindered aryl halides .

- Experimental Validation : Compare coupling rates with analogous non-substituted pyrazole boronic esters. Kinetic data show a 2–3x decrease in reaction rate with the isopropyl derivative .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole-boronic esters?

- Case Study : Discrepancies in IC₅₀ values (e.g., 10–50 μM for kinase inhibition) arise from assay conditions (e.g., ATP concentration, buffer pH). Standardize assays using:

- Fixed ATP levels (1 mM).

- Pre-incubation of the compound with target enzymes to ensure equilibration.

- Orthogonal validation via isothermal titration calorimetry (ITC) .

Q. Can this compound act as a bifunctional catalyst in tandem reactions?

- Exploratory Data : Preliminary studies show the dioxaborolane moiety facilitates aryl transfer in 1,2-additions to ketones, while the pyrazole nitrogen can activate carbonyl groups via H-bonding. For example, in a model reaction between benzaldehyde and pinacolborane, the compound achieves 60% conversion (vs. 25% for B₂pin₂ alone) .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。